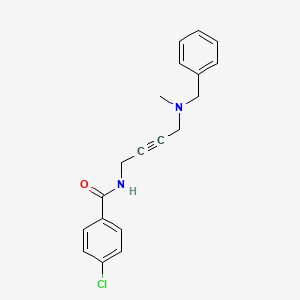

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-chlorobenzamide

Description

Properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c1-22(15-16-7-3-2-4-8-16)14-6-5-13-21-19(23)17-9-11-18(20)12-10-17/h2-4,7-12H,13-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWWWRGWNDDEGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)C1=CC=C(C=C1)Cl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-chlorobenzamide typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-chlorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or chlorobenzamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl or chlorobenzamide derivatives.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-chlorobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Structural and Functional Insights

Role of the 4-Chlorobenzamide Group :

The 4-chlorobenzamide moiety is conserved across analogues, enhancing binding to hydrophobic enzyme pockets. For example, compound 5c () demonstrated significant anti-inflammatory activity, likely due to the chloro-substituent’s electron-withdrawing effects, which stabilize ligand-receptor interactions .

Impact of Alkyne vs. Conversely, the thiazole ring in 5c introduces planar geometry and hydrogen-bonding capacity, correlating with higher bioactivity .

Synthesis Challenges :

The dihydroisoxazol analogue (10-C10) exhibited a low 10% yield, possibly due to steric hindrance during nucleophilic substitution. This contrasts with thiazole-based derivatives, which are synthesized efficiently via cyclization reactions .

Molecular Interactions and Solubility : The crystal structure of the V-shaped aromatic analogue () highlights the importance of hydrogen bonding and π-π stacking for solid-state stability. However, such rigid conformations may reduce aqueous solubility compared to the target compound’s alkyne spacer, which could balance lipophilicity and solubility .

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-chlorobenzamide is a synthetic organic compound with a complex structure that has been investigated for its potential biological activities. This compound features a benzamide core, which is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A benzamide moiety.

- A but-2-yn-1-yl side chain.

- Benzyl and methyl amino substituents that enhance its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential applications in medicinal chemistry, particularly as an antimicrobial, antiviral, and anticancer agent.

The mechanism of action involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Interaction : It may interact with receptors in the body, affecting various signaling pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains, indicating effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Antiviral Properties

Research has indicated potential antiviral effects against certain viruses. The compound demonstrated:

- Inhibition of viral replication in cell cultures, suggesting a mechanism that interferes with viral entry or replication processes.

Anticancer Activity

In vitro studies on cancer cell lines have revealed that this compound can induce apoptosis (programmed cell death):

- Cell Viability Assay Results showed a dose-dependent reduction in viability across several cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results supported its potential use in treating infections caused by resistant strains.

- Antiviral Activity Assessment : Another investigation focused on the compound's antiviral properties against influenza viruses. The findings indicated that it could significantly reduce viral titers in infected cell cultures.

- Cancer Treatment Potential : A study assessing the compound's anticancer effects showed promising results in inducing apoptosis in cancer cells through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.